molecular formula C10H11IN4O2 B038917 6-I-ddP CAS No. 120503-37-9

6-I-ddP

カタログ番号: B038917
CAS番号: 120503-37-9
分子量: 346.12 g/mol
InChIキー: OAVOLNUBQURQIX-NKWVEPMBSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Iodo-2',3'-dideoxypurine (6-I-ddP) is a halogenated prodrug derivative of 2',3'-dideoxyinosine (ddI), a nucleoside reverse transcriptase inhibitor (NRTI) used in antiviral therapies. The substitution of iodine at the 6-position of the purine ring enhances lipophilicity and modulates enzymatic stability, aiming to improve central nervous system (CNS) delivery. Prodrug design here focuses on optimizing blood-brain barrier (BBB) penetration while ensuring controlled bioconversion to the active metabolite, ddI, via adenosine deaminase (ADA) in brain tissue .

特性

CAS番号

120503-37-9

分子式

C10H11IN4O2

分子量

346.12 g/mol

IUPAC名

[(2S,5R)-5-(6-iodopurin-9-yl)oxolan-2-yl]methanol

InChI

InChI=1S/C10H11IN4O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h4-7,16H,1-3H2/t6-,7+/m0/s1

InChIキー

OAVOLNUBQURQIX-NKWVEPMBSA-N

SMILES

C1CC(OC1CO)N2C=NC3=C2N=CN=C3I

異性体SMILES

C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=CN=C3I

正規SMILES

C1CC(OC1CO)N2C=NC3=C2N=CN=C3I

他のCAS番号

120503-37-9

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

6-I-ddP belongs to a series of 6-halo-dideoxypurines (6-X-ddP), including 6-Cl-ddP (chloro) and 6-Br-ddP (bromo). These analogs share structural similarities but exhibit distinct pharmacokinetic and pharmacodynamic profiles due to halogen electronegativity and atomic size differences.

Table 1: Key Pharmacokinetic Parameters of 6-X-ddP Derivatives

Parameter 6-Cl-ddP 6-Br-ddP 6-I-ddP
Half-life in brain tissue (min) 19 20 178
Conversion rate in blood Rapid (t₁/₂ < 1 min) Moderate Slow (t₁/₂ > 4 h)
Brain/plasma ratio (30 min) 0.67 0.40 0.48
CSF/plasma ratio (%) 24 (ddG analog) 17 (ddG analog) 8.5 (ddI)
Octanol/water partition coefficient Comparable across analogs (~2.5–3.0 logP)

Bioconversion Efficiency

  • 6-Cl-ddP : Rapid hydrolysis in plasma (t₁/₂ < 1 min) limits systemic exposure but ensures prompt ddI release in the brain. However, excessive conversion reduces prodrug availability for sustained CNS delivery .
  • 6-I-ddP : Slow conversion in both blood (t₁/₂ > 4 h) and brain tissue (178 min) results in lower ddI brain concentrations (fourfold vs. ddI infusion) but higher brain/plasma ratios (0.48 vs. 0.02 for ddI). This suggests enhanced BBB penetration but delayed therapeutic effect .

CNS Delivery Efficacy

  • In rhesus monkeys, 6-Cl-ddG (a related ddG prodrug) achieved a CSF/plasma ratio of 24%, outperforming 6-I-ddG (17%) and ddG (8.5%). This highlights chloro derivatives’ superior enzymatic activation in the CNS .
  • 6-I-ddP ’s prolonged half-life in brain tissue (178 min) may favor sustained ddI release, though its slow conversion necessitates higher doses to match 6-Cl-ddP’s efficacy .

Structural and Functional Trade-offs

  • Differences arise from halogen-specific enzyme interactions rather than passive diffusion .
  • Enzymatic Stability : Iodine’s larger atomic size slows ADA-mediated conversion, reducing systemic ddI exposure but prolonging prodrug residence time in the brain. Chloro and bromo analogs, with smaller halogens, undergo faster conversion, balancing rapid efficacy with shorter durations .

Critical Analysis of Research Findings

  • Strengths : Studies consistently demonstrate that 6-halo-ddP prodrugs improve CNS delivery over ddI, with halogen choice critically influencing conversion kinetics and therapeutic outcomes. The 6-Cl-ddP’s rapid action vs. 6-I-ddP’s sustained release offers flexibility for acute vs. chronic applications .
  • Limitations : Most data derive from rodent or primate models, with human pharmacokinetic studies lacking. Additionally, 6-I-ddP’s reduced plasma concentrations (due to slow hydrolysis) may complicate dose optimization in clinical settings .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。